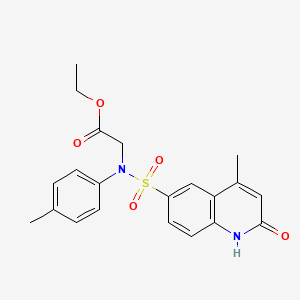
ethyl 2-(4-methyl-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-6-sulfonamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-methyl-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-6-sulfonamido)acetate is a chemical compound that belongs to the family of quinolines. It is a sulfonamide derivative and has been extensively studied for its biological and pharmacological properties. This compound is synthesized through a multistep process and has been used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties : Ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate reacts with p-toluene-sulfonylhydrazide, yielding a product that, upon alkylation with ethyl iodide, produces a 1N-substituted derivative (Ukrainets, Tkach, Kravtsova, & Turov, 2009). This indicates potential for creating a range of derivatives for further research applications.
Tosylation and Structural Analysis : The tosylation of position 4 of the quinolone with p-toluene-sulfonylhydrazide in anhydrous solvents is another area of interest, revealing insights into the steric structure of the tosyl-substituted compound (Ukrainets, Tkach, Kravtsova, & Shishkina, 2008).
Antibacterial Properties : Ethyl 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, a compound related to ethyl 2-(4-methyl-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-6-sulfonamido)acetate, has been found to have broad antibacterial activity, suggesting potential antibacterial applications for related compounds (Goueffon, Montay, Roquet, & Pesson, 1981).
Crystal Structure Analysis : The crystal structure, Hirshfeld surface analysis, and DFT studies of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, a closely related compound, have been conducted, offering insights into the molecular interactions and stability of such compounds (Filali Baba et al., 2019).
Zinc(II)-Specific Fluorescing Agents : Ethyl [2-methyl-8-(p-tolylsulfonylamino)-6-quinolyloxy]acetate, a related compound, has been synthesized as a zinc(II)-specific fluorophore, suggesting potential applications in studying biological zinc(II) (Mahadevan et al., 1996).
Cancer Treatment Potential : A study on the preparation of ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, a similar compound, showed potent cytotoxic activity against human cancer cell lines, indicating its potential as an effective anti-cancer agent (Riadi et al., 2021).
Blood Coagulation System Effect : The study on (4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl)acetanilides showed their hemostatic activity in vitro, indicating potential applications in influencing the blood coagulation system (Zubkov, Tsapko, Gritsenko, & Maloshtan, 2010).
Antimicrobial Agents : New derivatives of quinazoline, similar in structure to the compound , have been synthesized and shown to have potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Diuretic Effects : Novel N-aryl-7-chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamides, closely related to the compound , have been synthesized and studied for their diuretic effect on rats (Zubkov et al., 2012).
Biologically Active Substance Development : Research on 6-allylsulfonyl-4-methyl-1,2-dihydroquinoline-2-one, a related compound, highlighted its potential as an intermediate in developing new biologically active substances (Tsapko, 2014).
Spectroscopic and Molecular Docking Study : A spectroscopic analysis and molecular docking study of a similar compound, ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate, provides insights into its molecular structure and potential inhibitory activity against specific targets (El-Azab et al., 2016).
Eigenschaften
IUPAC Name |
ethyl 2-[4-methyl-N-[(4-methyl-2-oxo-1H-quinolin-6-yl)sulfonyl]anilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-4-28-21(25)13-23(16-7-5-14(2)6-8-16)29(26,27)17-9-10-19-18(12-17)15(3)11-20(24)22-19/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLGAKDHTCMQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-methyl-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-6-sulfonamido)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

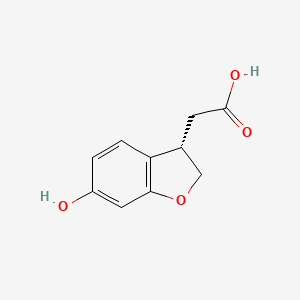
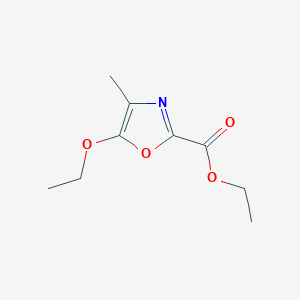
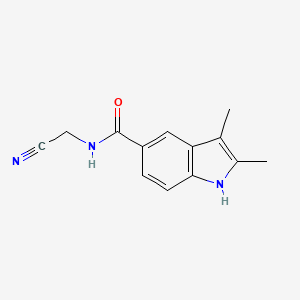
![N-[[4-(2-Fluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2795625.png)
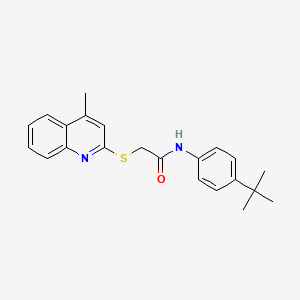
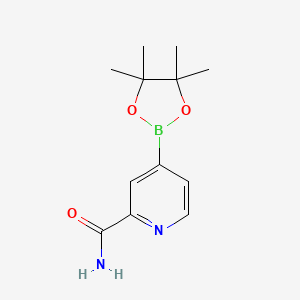

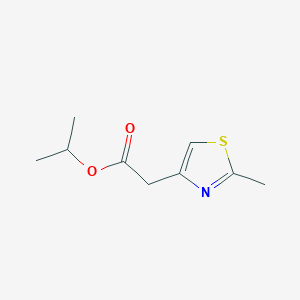
![methyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2795634.png)
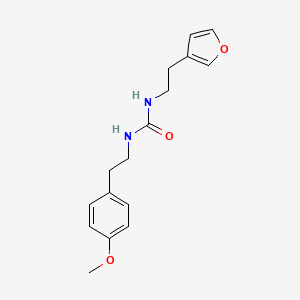
![[5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine](/img/structure/B2795637.png)
![2-mercapto-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2795638.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B2795639.png)
